N-(4-methyl-2-pyridinyl)benzamide
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Overview
Description
N-(4-methyl-2-pyridinyl)benzamide: is an organic compound belonging to the class of benzanilides. It consists of a benzamide group substituted with a 4-methyl-2-pyridinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-2-pyridinyl)benzamide typically involves the reaction between 4-methyl-2-aminopyridine and benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-methyl-2-pyridinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the pyridinyl or benzamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of N-(4-methyl-2-pyridinyl)benzoic acid.
Reduction: Formation of N-(4-methyl-2-pyridinyl)benzylamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
N-(4-methyl-2-pyridinyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-methyl-2-pyridinyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
- N-(2-pyridinyl)benzamide
- N-(3-pyridinyl)benzamide
- N-(4-chloropyridin-2-yl)benzamide
- N-(5-chloropyridin-2-yl)benzamide
Comparison: N-(4-methyl-2-pyridinyl)benzamide is unique due to the presence of the 4-methyl group on the pyridinyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-7-8-14-12(9-10)15-13(16)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJNCQDFJNTQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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